molecular formula C10H14N2O B12995488 N-(5-amino-2,3-dimethylphenyl)acetamide

N-(5-amino-2,3-dimethylphenyl)acetamide

Cat. No.: B12995488
M. Wt: 178.23 g/mol
InChI Key: HYQLHYQHXBSNIX-UHFFFAOYSA-N
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Description

N-(5-amino-2,3-dimethylphenyl)acetamide is an organic compound with the molecular formula C10H14N2O and a molecular weight of 178.23 g/mol . As a substituted acetamide featuring both acetamide and amino functional groups on a dimethylphenyl ring, this structure serves as a versatile building block or intermediate in organic synthesis and pharmaceutical research . The presence of multiple functional groups allows for various chemical modifications, making it valuable for developing more complex molecules. Researchers utilize such compounds in the synthesis of novel chemical entities, for studying structure-activity relationships, and in molecular docking simulations to understand pharmacokinetic behavior and biological activity, as demonstrated in studies on structurally similar anaesthetic compounds . This product is provided with a high level of purity and is intended for Research Use Only. It is not intended for diagnostic or therapeutic uses. Handle with appropriate care, referring to the supplied Safety Data Sheet for specific hazard information.

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

N-(5-amino-2,3-dimethylphenyl)acetamide

InChI

InChI=1S/C10H14N2O/c1-6-4-9(11)5-10(7(6)2)12-8(3)13/h4-5H,11H2,1-3H3,(H,12,13)

InChI Key

HYQLHYQHXBSNIX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C)NC(=O)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-amino-2,3-dimethylphenyl)acetamide typically involves the acylation of 5-amino-2,3-dimethylaniline with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting material to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(5-amino-2,3-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The methyl groups on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: Nitro derivatives of this compound.

    Reduction: Amines derived from the reduction of the acetamide group.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-(5-amino-2,3-dimethylphenyl)acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as an analgesic or anti-inflammatory agent.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(5-amino-2,3-dimethylphenyl)acetamide involves its interaction with specific molecular targets in biological systems. The compound can inhibit certain enzymes or receptors, leading to a therapeutic effect. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of prostaglandins and thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below compares N-(5-amino-2,3-dimethylphenyl)acetamide with structurally related compounds:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications References
This compound 5-amino, 2,3-dimethyl 178.24* Research chemical (inferred) -
N-(5-amino-2,4-dimethylphenyl)acetamide 5-amino, 2,4-dimethyl 178.24 logP = 0.801; HPLC analysis standard
N-(3-chloro-4-hydroxyphenyl)acetamide 3-chloro, 4-hydroxy 200.62 Photoproduct of paracetamol
Alachlor 2-chloro, 2,6-diethyl 269.77 Herbicide
2-(3,4-Dichlorophenyl)-N-(pyrazolyl)acetamide 3,4-dichloro, pyrazolyl 383.22 Crystal structure studies
N-(3-(5-Methylfuran-2-yl)phenyl)acetamide 3-(5-methylfuran) 215.25 Agrochemical intermediate

Notes:

  • This may affect solubility and crystallization behavior .
  • Hydrogen Bonding: Amino groups enhance hydrogen-bonding capacity, as seen in N-(3-chloro-4-hydroxyphenyl)acetamide, which forms photoproducts via interactions with hydroxyl groups .
  • Chlorinated Derivatives : Chlorine substituents (e.g., in alachlor) increase lipophilicity (logP) and bioactivity, making them effective herbicides .

Physical and Chemical Properties

  • logP : The 2,3-dimethyl isomer is predicted to have a logP ~0.8 (similar to the 2,4-dimethyl analog) , lower than chlorinated derivatives (e.g., alachlor, logP ≈ 3.5), indicating reduced lipid solubility.
  • Melting Points : Methyl-substituted acetamides (e.g., 92–94°C in ) generally exhibit higher melting points than halogenated variants due to tighter crystal packing .

Biological Activity

N-(5-amino-2,3-dimethylphenyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including relevant data, case studies, and research findings.

Chemical Structure and Properties

This compound is an acetamide derivative characterized by the presence of an amino group and two methyl groups on a phenyl ring. Its chemical structure can be represented as follows:

C10H14N2O\text{C}_{10}\text{H}_{14}\text{N}_{2}\text{O}

This structure is significant because it influences the compound's interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. The compound has been tested against both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentrations (MIC)

The efficacy of this compound was evaluated through MIC assays. The results indicated that the compound exhibited significant antibacterial activity, comparable to standard antibiotics. The following table summarizes the MIC values against selected bacterial strains:

Bacterial StrainMIC (µg/mL)Comparison to Control
Staphylococcus aureus12.5Lower than Levofloxacin
Escherichia coli25Comparable to standard
Klebsiella pneumoniae50Higher than standard

These findings suggest that this compound could serve as a promising candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has also been investigated, particularly in relation to its effects on cancer cell lines such as Caco-2 (colorectal cancer) and A549 (lung cancer).

Cell Viability Assays

In vitro studies demonstrated that this compound significantly reduced cell viability in both cancer cell lines. The results are summarized in the following table:

Cell LineConcentration (µM)Viability (%)Statistical Significance
Caco-21045p < 0.001
A5492560p < 0.01

These results indicate that the compound has a dose-dependent effect on cell viability, suggesting its potential as an anticancer agent.

The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may induce apoptosis in cancer cells and disrupt bacterial cell wall synthesis.

Case Studies and Research Findings

  • Case Study on Antibacterial Activity : A study conducted on a series of acetamide derivatives revealed that this compound demonstrated superior antibacterial activity against resistant strains of Staphylococcus aureus, outperforming several known antibiotics .
  • Research on Anticancer Properties : A recent publication highlighted the ability of this compound to inhibit proliferation in Caco-2 cells by promoting apoptotic pathways . This study utilized flow cytometry to analyze cell cycle distribution and apoptosis markers.

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